tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685077
InChI: InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.26 g/mol

tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13685077

Molecular Formula: C11H18F3NO3

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C11H18F3NO3
Molecular Weight 269.26 g/mol
IUPAC Name tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3
Standard InChI Key AAVVGFKIMWXYCG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate has the molecular formula C₁₁H₁₈F₃NO₃ and a molecular weight of 269.26 g/mol. Its IUPAC name, tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate, reflects the substitution pattern on the piperidine ring. Key identifiers include:

PropertyValueSource
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F
InChIKeyAAVVGFKIMWXYCG-UHFFFAOYSA-N
PubChem CID130003366
Melting PointNot reported
Boiling PointNot reported

The compound’s structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a hydroxyl group at C3, and a trifluoromethyl (-CF₃) group at C5 . The Boc group enhances solubility in organic solvents, while the -CF₃ group contributes to metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological therapeutics .

Synthesis and Optimization

General Synthetic Routes

The synthesis of tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate involves multi-step protocols common to Boc-protected piperidines:

  • Piperidine Ring Formation: Cyclization of amino alcohols or reductive amination of ketones .

  • Trifluoromethylation: Introduction of -CF₃ via Ullmann coupling or nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

A representative pathway from recent literature (Scheme 1) :

  • Step 1: Methyl 3-methoxybenzoate (63a) undergoes Fisher esterification to yield methyl 3-methoxybenzoate (65a).

  • Step 2: Cross-coupling with thiophenol introduces the sulfur-based linker.

  • Step 3: BBr₃-mediated demethylation generates the hydroxyl group.

  • Step 4: Boc protection finalizes the structure.

Pharmaceutical Applications and Biological Activity

MAGL Inhibition and Neuropharmacology

tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate demonstrates potent inhibition of monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid signaling. Key findings from enzymatic assays :

CompoundIC₅₀ (nM)Selectivity (vs. FAAH, ABHD6)
132.5>100-fold
162.7>100-fold
JZL-184 (Control)8.0>50-fold
  • Mechanism: Reversible, non-covalent binding to MAGL’s catalytic serine residue (confirmed via dilution assays) .

  • Selectivity: No activity against fatty acid amide hydrolase (FAAH) or α/β-hydrolase domain 6 (ABHD6) at 10 μM .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Position: Para-substitution on the pyridine ring (R2) maximizes potency (IC₅₀ = 2.5 nM) .

  • Hydroxyl Group: Essential for hydrogen bonding with MAGL’s Thr91 and Asn93 residues .

  • Boc Group: Enhances solubility without steric hindrance.

Comparative Analysis with Analogues

tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

This analogue (CAS 1312806-22-6) replaces the hydroxyl group with an amine :

PropertyHydroxyl DerivativeAmino Derivative
Molecular Weight269.26 g/mol268.28 g/mol
LogP2.1 (predicted)1.8 (predicted)
MAGL IC₅₀2.5 nMNot reported

The amino derivative may exhibit altered pharmacokinetics due to increased basicity, though biological data remain limited .

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